molecular formula C31H28F2N4O3 B10798804 Inhibitor 38

Inhibitor 38

Cat. No.: B10798804
M. Wt: 542.6 g/mol
InChI Key: GVLOFRPVRYAFKI-VSGBNLITSA-N
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Description

DH376 is a potent diacylglycerol lipase inhibitor. Its chemical structure is represented as follows:

DH376 (C31H28F2N4O3).\text{DH376 (C}_{31}\text{H}_{28}\text{F}_2\text{N}_4\text{O}_3\text{)}\text{.} DH376 (C31​H28​F2​N4​O3​).

It selectively inhibits two enzymes: ABHD6 and DAGLα, with pIC50 values of 8.6 and 8.9, respectively .

Preparation Methods

DH376 is synthesized through specific routes, although detailed synthetic procedures are not widely available in the literature. It is primarily used as a research tool rather than for industrial production.

Chemical Reactions Analysis

DH376 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. specific reagents and conditions for these reactions are not explicitly documented. The major products formed from these reactions remain an area of ongoing research.

Scientific Research Applications

Cancer Therapy

Inhibitor 38 has shown promise in cancer treatment, particularly through its effects on chimeric antigen receptor T (CAR-T) cells. Studies indicate that the inhibition of CD38 can reverse CAR-T cell exhaustion, enhancing their cytotoxic efficacy against tumors. In a recent study, it was demonstrated that inhibiting CD38 activity improved CAR-T cell persistence and antitumor responses by modulating the CD38-NAD+-SIRT1 axis and suppressing glycolysis .

Table 1: Summary of this compound in Cancer Applications

ApplicationMechanismOutcome
CAR-T TherapyInhibition of CD38 enhances T cell functionImproved tumor control and persistence
GlioblastomaPenetration of blood-tumor-brain barrierSignificant tumor growth inhibition

Neurodegenerative Diseases

This compound is being explored for its potential benefits in neurodegenerative conditions such as Alzheimer's disease. Research indicates that selective p38α kinase inhibition may improve memory function and potentially influence β-amyloid production, which is critical in Alzheimer's pathology . this compound's ability to modulate NAD+ levels could also play a role in protecting neurons from degeneration.

Table 2: Applications in Neurodegenerative Diseases

DiseaseMechanismClinical Findings
Alzheimer's DiseaseModulation of NAD+ levelsImproved episodic memory
Age-related DeclineActivation of pro-longevity factorsEnhanced health span

Autoimmune Disorders

The application of this compound extends to autoimmune diseases such as systemic lupus erythematosus (SLE). Mezagitamab, an anti-CD38 antibody, has shown a favorable safety profile while depleting CD38+ cells in patients with moderate to severe SLE . This suggests that targeting CD38 with inhibitors like this compound may offer therapeutic benefits by modulating immune responses.

Table 3: Autoimmune Applications

DisorderMechanismClinical Impact
Systemic Lupus ErythematosusDepletion of CD38+ immune cellsReduction in disease activity

CAR-T Cell Exhaustion Study

A significant study identified CD38 as a hallmark of exhausted CAR-T cells. By inhibiting CD38, researchers observed enhanced cytotoxicity and improved antitumor responses in preclinical models . This finding underscores the potential for this compound to enhance existing cancer therapies.

Alzheimer's Disease Pilot Study

In an exploratory clinical trial involving early-stage Alzheimer's patients, selective p38α inhibition was associated with statistically significant improvements in memory recall scores . These results support further investigation into the long-term effects of this compound on cognitive function.

Mechanism of Action

DH376’s mechanism involves inhibiting diacylglycerol lipases, which regulate lipid homeostasis. By blocking these enzymes, DH376 modulates lipid levels, particularly 2-arachidonoylglycerol (2-AG) biosynthesis .

Comparison with Similar Compounds

DH376’s uniqueness lies in its dual inhibition of ABHD6 and DAGLα. Similar compounds include other diacylglycerol lipase inhibitors, but DH376’s selectivity sets it apart.

Biological Activity

Inhibitor 38, also known as a CD38 inhibitor, has garnered attention for its significant biological activity, particularly in the context of immunomodulation and therapeutic applications. This article explores the mechanisms of action, therapeutic implications, and research findings related to this compound, supported by data tables and case studies.

CD38 is a transmembrane glycoprotein with ectoenzymatic activity that plays a crucial role in regulating intracellular calcium levels and NAD+ metabolism. This compound functions primarily by inhibiting the NADase activity of CD38, thereby increasing the availability of NAD+ in various tissues. This inhibition is characterized as reversible and uncompetitive , meaning that it decreases both the maximum reaction rate (VmaxV_{max}) and the affinity for NAD+ (KmK_m) .

Key Findings on this compound's Activity

  • Potency : this compound exhibits a low nanomolar range of inhibition for both human and murine CD38 .
  • Impact on NAD+ Levels : Studies have shown that treatment with this compound leads to a significant increase in NAD+ levels in tissues, which is particularly beneficial in age-related conditions .
  • Calcium Signaling : The inhibition of CD38 also affects calcium signaling pathways, as CD38 is involved in generating cyclic ADP-ribose (cADPR), a molecule critical for calcium release from the endoplasmic reticulum .

Therapeutic Applications

This compound has been investigated for its potential therapeutic benefits in various diseases, particularly those involving immune dysregulation and metabolic disorders.

Case Studies and Clinical Trials

  • Multiple Myeloma (MM) :
    • Anti-CD38 therapies, including those utilizing this compound, have shown efficacy in treating relapsed/refractory MM. Clinical trials indicate that these therapies are well tolerated and can be used alone or in combination with other agents like pomalidomide .
    • A study reported that patients receiving anti-CD38 therapy experienced improved progression-free survival (PFS) compared to those on placebo .
  • Age-Related Conditions :
    • Research has demonstrated that this compound can ameliorate age-related decline in NAD+ levels, suggesting its potential application in aging-related metabolic dysfunctions .
    • Animal models treated with this compound exhibited enhanced metabolic profiles, indicating a protective effect against age-associated diseases .

Data Tables

The following table summarizes key research findings on the biological activity of this compound:

Study ReferenceStudy TypeKey Findings
Clinical TrialEffective in relapsed/refractory MMSupports use as a therapeutic agent
Mechanistic StudyLow nanomolar inhibition of CD38Demonstrates potent activity
Retrospective AnalysisImproved PFS with anti-CD38 therapyValidates clinical efficacy

Properties

Molecular Formula

C31H28F2N4O3

Molecular Weight

542.6 g/mol

IUPAC Name

[(2R,5R)-2-benzyl-5-prop-2-ynoxypiperidin-1-yl]-[4-[bis(4-fluorophenyl)-hydroxymethyl]triazol-2-yl]methanone

InChI

InChI=1S/C31H28F2N4O3/c1-2-18-40-28-17-16-27(19-22-6-4-3-5-7-22)36(21-28)30(38)37-34-20-29(35-37)31(39,23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h1,3-15,20,27-28,39H,16-19,21H2/t27-,28-/m1/s1

InChI Key

GVLOFRPVRYAFKI-VSGBNLITSA-N

Isomeric SMILES

C#CCO[C@@H]1CC[C@@H](N(C1)C(=O)N2N=CC(=N2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)CC5=CC=CC=C5

Canonical SMILES

C#CCOC1CCC(N(C1)C(=O)N2N=CC(=N2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)CC5=CC=CC=C5

Origin of Product

United States

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